6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a phenyl group at position 6 and a piperidinylmethyl moiety at position 2. The piperidine ring is further functionalized with a 1,2-oxazole-3-carbonyl group bearing a thiophen-2-yl substituent.
Structural elucidation of such compounds typically relies on NMR spectroscopy (e.g., $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR) to confirm substitution patterns, as demonstrated in studies of related derivatives like Zygocaperoside and diethyl 8-cyano-7-(4-nitrophenyl)imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
6-phenyl-2-[[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-23-9-8-19(18-5-2-1-3-6-18)25-28(23)16-17-10-12-27(13-11-17)24(30)20-15-21(31-26-20)22-7-4-14-32-22/h1-9,14-15,17H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSSUSXEDQDLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One possible synthetic route might involve the preparation of intermediates such as:
5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
1-{[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methylamine
6-Phenyl-2,3-dihydropyridazin-3-one
Industrial Production Methods
For industrial production, optimization of reaction conditions is crucial. Methods such as continuous flow chemistry and green chemistry approaches might be employed to enhance yield, reduce waste, and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo several types of chemical reactions:
Oxidation: : With oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Halogenation or alkylation reactions with appropriate reagents.
Common Reagents and Conditions
Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
Depending on the reaction type, major products might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has diverse applications:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Potential probe for studying enzyme interactions.
Medicine: : Investigated for therapeutic potential in treating various diseases.
Industry: : Possible applications in materials science and catalysis.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets and pathways, possibly including enzyme inhibition or receptor modulation. The detailed mechanism depends on the context of its application, such as a biochemical assay or therapeutic target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The thiophene-oxazole-piperidine side chain introduces steric bulk and π-π stacking capacity, distinguishing it from simpler acetylated piperidine derivatives (e.g., ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Molecular weight of the target compound is estimated based on its formula.
- The thiophene-oxazole moiety may enhance solubility in organic solvents compared to bromophenyl-acetyl derivatives .
- The nitrophenyl group in the imidazopyridine derivative likely increases polarity but reduces metabolic stability.
Biological Activity
The compound 6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.52 g/mol. The structure features multiple functional groups, including a thiophene ring and oxazole moiety, which are known to influence biological activity.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives related to this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in vivo.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating potential applications in cancer therapy.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
- Interaction with Receptors : The presence of piperidine and oxazole moieties suggests potential interactions with neurotransmitter receptors or other cellular targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds, revealing minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antibiotics based on the structure of 6-Phenyl-2-{...}.
Anti-inflammatory Studies
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was attributed to the suppression of NF-kB signaling pathways.
Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines showed that the compound induced apoptosis through caspase activation. A detailed analysis revealed IC50 values indicating effective cytotoxicity at low concentrations.
Case Studies
- Case Study 1 : A recent investigation focused on the anti-cancer properties of derivatives similar to 6-Phenyl-2-{...}. The study found that these compounds could significantly inhibit tumor growth in xenograft models.
- Case Study 2 : Another study assessed the anti-inflammatory effects in a murine model of arthritis, where treatment with the compound resulted in reduced swelling and joint damage compared to controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
